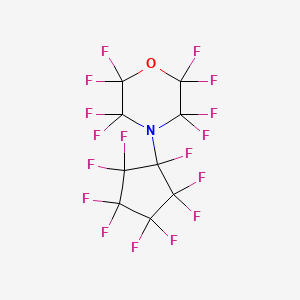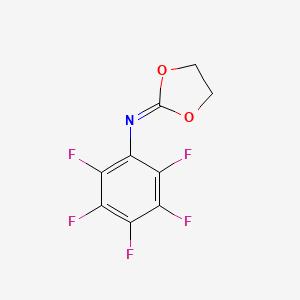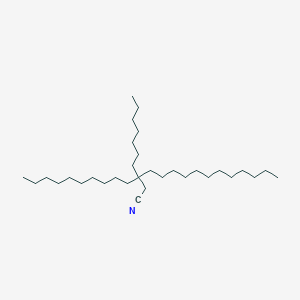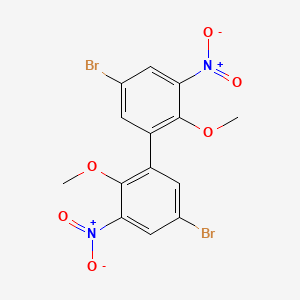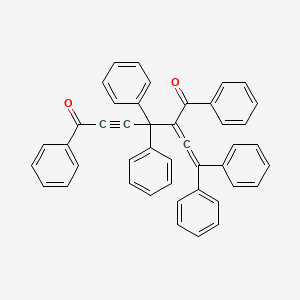
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a conjugated system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the hex-2-yne-1,6-dione core through a series of condensation reactions.
Addition of Phenyl Groups: Subsequent steps involve the addition of phenyl groups to the core structure using Friedel-Crafts alkylation.
Formation of the Diphenylethenylidene Moiety: The final step involves the formation of the diphenylethenylidene moiety through a Wittig reaction, which introduces the double bond and completes the conjugated system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and substituted phenyl compounds.
科学的研究の応用
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
類似化合物との比較
Similar Compounds
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione: shares similarities with other conjugated organic compounds, such as:
Uniqueness
Structural Uniqueness:
Functional Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.
特性
CAS番号 |
96547-84-1 |
|---|---|
分子式 |
C44H30O2 |
分子量 |
590.7 g/mol |
InChI |
InChI=1S/C44H30O2/c45-42(36-23-11-3-12-24-36)31-32-44(38-27-15-5-16-28-38,39-29-17-6-18-30-39)41(43(46)37-25-13-4-14-26-37)33-40(34-19-7-1-8-20-34)35-21-9-2-10-22-35/h1-30H |
InChIキー |
UPLQAUAILYDBHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=C=C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


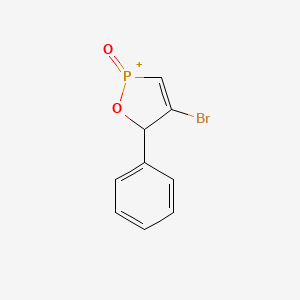
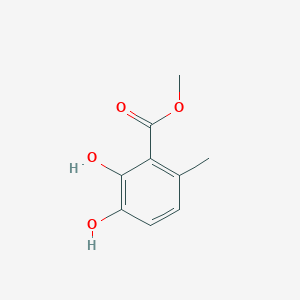

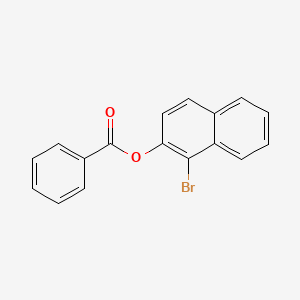
![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)

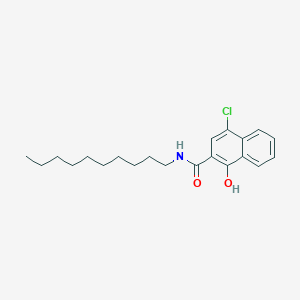
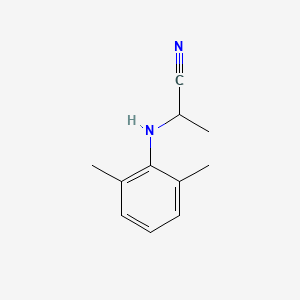
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
